SPA70 is a synthetic, small-molecule compound that acts as a potent and selective antagonist of the human pregnane X receptor (hPXR) [, ]. PXR is a nuclear receptor that plays a crucial role in regulating drug metabolism and detoxification processes in the liver and other tissues []. SPA70 is a valuable research tool for investigating the function of hPXR and its role in various physiological and pathological processes, including drug metabolism, inflammation, and cancer.
SPA70 is identified as a potent antagonist of the human pregnane X receptor, a crucial nuclear receptor involved in the regulation of drug metabolism and transport. Its significance lies in its ability to modulate the effects of various therapeutic agents, particularly in enhancing the efficacy of chemotherapeutic drugs like paclitaxel in resistant cancer cells. SPA70 was discovered through high-throughput screening of a diverse chemical library, leading to its characterization as a selective and non-toxic compound with potential applications in cancer therapy.
The compound SPA70 was derived from a library of over 160,000 compounds screened for their ability to interact with the human pregnane X receptor. It was identified as a specific antagonist, designated as specific PXR antagonist number 70. The discovery and initial investigations into its effects were documented in various studies, highlighting its potential in enhancing drug sensitivity and reducing resistance in cancer therapies .
SPA70 is classified as a small organic molecule and belongs to the category of pharmacological agents that target nuclear receptors. It specifically inhibits the activity of the human pregnane X receptor, which plays a vital role in regulating the expression of genes involved in drug metabolism and transport .
The synthesis of SPA70 involves several steps that utilize standard organic chemistry techniques. The process begins with the formation of key intermediates through reactions involving various reagents such as sodium bicarbonate and chloroacetone, followed by purification steps including flash chromatography.
SPA70 has a complex molecular structure characterized by a 1-substituted-phenyl-4-substituted-phenylsulfonyl-5-methyl-1H-1,2,3-triazole scaffold. This structure is essential for its interaction with the human pregnane X receptor.
SPA70 primarily acts through competitive inhibition of the human pregnane X receptor. It alters the receptor's conformation, preventing it from interacting effectively with its natural ligands.
The mechanism by which SPA70 operates involves blocking the activation of the human pregnane X receptor, which is known to regulate genes involved in drug metabolism.
SPA70 has significant potential applications in cancer research and therapy:
The identification of specific human Pregnane X Receptor antagonists posed significant challenges due to the receptor’s large, flexible ligand-binding pocket and its promiscuity toward structurally diverse compounds. Initial efforts employed cell-based gene reporter assays in stably transfected HepG2 cells, which expressed human Pregnane X Receptor and a luciferase reporter under the control of the CYP3A4 promoter. This system enabled the detection of compounds capable of antagonizing rifampicin-induced human Pregnane X Receptor activation. A primary screen of 132,975 chemically diverse compounds yielded 1,624 initial hits, which were subsequently refined through retesting and dose-response analyses to eliminate false positives [1] [2].
Complementary biochemical assays were integrated to validate direct receptor binding. Time-resolved fluorescence resonance energy transfer-based competitive binding assays utilized fluorescent probes (e.g., BODIPY FL vindoline) to measure displacement efficacy. This approach confirmed target engagement and provided quantitative binding affinity data (inhibitory concentration 50% values). Secondary specificity profiling against ten nuclear receptors (including constitutive androstane receptor, vitamin D receptor, and liver X receptor) ensured selective human Pregnane X Receptor targeting [2] [3]. The screening cascade culminated in the identification of the 1,4,5-substituted 1,2,3-triazole chemical class as potent human Pregnane X Receptor antagonists, with SPA70 emerging as the lead compound due to its optimal potency and selectivity profile [1].
Table 1: High-Throughput Screening Parameters for Human Pregnane X Receptor Antagonist Discovery
Screening Stage | Assay Type | Key Parameters | Output Metrics |
---|---|---|---|
Primary Screening | Cell-based CYP3A4-luc reporter | 132,975 compounds at 10 μM with 2 μM rifampicin co-treatment | 1,624 primary hits (1.22% hit rate) |
Retesting | Cell-based confirmation | 1,624 primary hits in triplicate | 312 confirmed actives |
Dose-Response | Cell-based and biochemical TR-FRET | 10-concentration IC₅₀ determination | 47 compounds with IC₅₀ < 10 μM |
Specificity Profiling | Nuclear receptor panel | 10 receptors tested for off-target activity | 5 compounds with >100-fold selectivity for human Pregnane X Receptor |
SPA70 (systematic name: 1-(2,5-Dimethoxyphenyl)-4-[[4-(1,1-dimethylethyl)phenyl]sulfonyl]-5-methyl-1H-1,2,3-triazole) features a 1,4,5-substituted triazole core with distinct pharmacophoric regions: a 4-(tert-butyl)phenylsulfonyl moiety (Region A), 2,5-dimethoxyphenyl group (Region B), and 5-methyltriazole linker (Region D). Crystallographic studies revealed that SPA70 occupies the ligand-binding domain of human Pregnane X Receptor but fails to stabilize the active conformation of the activation function 2 helix, a critical structural determinant for coactivator recruitment. This mechanistic distinction explains its functional antagonism [5] [9].
Quantitative characterization demonstrated potent inhibition of human Pregnane X Receptor activity in cellular models. SPA70 exhibited an inhibitory concentration 50% value of 377 ± 16 nM in human Pregnane X Receptor reporter assays and a binding inhibitory concentration 50% value of 563 ± 40 nM in time-resolved fluorescence resonance energy transfer competitive binding assays. Crucially, selectivity profiling confirmed minimal activity against related nuclear receptors: SPA70 exhibited >100-fold selectivity over constitutive androstane receptor, vitamin D receptor, farnesoid X receptor, and mouse Pregnane X Receptor. Kinase profiling against 384 human kinases revealed only marginal inhibition of KIT (inhibitory concentration 50% = 2.5 μM) and colony-stimulating factor 1 receptor (inhibitory concentration 50% = 4 μM), underscoring its exceptional target specificity [2] [7].
Functional validation in primary human hepatocytes demonstrated SPA70's ability to suppress rifampicin-induced CYP3A4 messenger ribonucleic acid expression by 85% at 10 μM concentration. Similar inhibition was observed for structurally distinct human Pregnane X Receptor agonists (SR12813 and T0901317), confirming broad-spectrum antagonism. Mechanistically, SPA70 enhanced corepressor (nuclear receptor corepressor/silencing mediator for retinoid or thyroid hormone receptors) recruitment while preventing coactivator (steroid receptor coactivator 1/transcriptional mediator/intermediary factor 2) binding, effectively silencing human Pregnane X Receptor-mediated transcription [2] [5].
Prior to SPA70's discovery, reported human Pregnane X Receptor antagonists suffered from critical limitations that restricted their utility as chemical tools or therapeutic candidates. Sulforaphane (an isothiocyanate from cruciferous vegetables) exhibited weak antagonistic activity (inhibitory concentration 50% > 20 μM) and significant offtarget effects, including activation of nuclear factor erythroid 2-related factor 2 signaling. Ketoconazole (an antifungal azole) demonstrated potent human Pregnane X Receptor binding (inhibitory concentration 50% = 0.7 μM) but lacked functional antagonism in cellular models at non-toxic concentrations due to its inhibition of cytochrome P450 enzymes essential for the reporter assay functionality [2] [3] [6].
Table 2: Comparative Profile of Human Pregnane X Receptor Antagonists
Antagonist | Chemical Class | Reported human Pregnane X Receptor IC₅₀ | Key Limitations | Selectivity Profile |
---|---|---|---|---|
SPA70 | 1,4,5-substituted triazole | 377 nM (cellular) 563 nM (binding) | Moderate kinase inhibition at high concentrations | >100-fold selective against 10 nuclear receptors; minimal kinase inhibition |
Sulforaphane | Isothiocyanate | >20 μM (cellular) | Activates nuclear factor erythroid 2-related factor 2; weak potency | Modulates multiple detoxification pathways |
Ketoconazole | Imidazole derivative | 0.7 μM (binding) | Inhibits cytochrome P450 enzymes; cytotoxicity at effective concentrations | Broad cytochrome P450 inhibition; steroidogenic enzyme modulation |
Metformin | Biguanide | 1.4 mM (cellular) | Extremely weak potency; requires millimolar concentrations | Activates AMP-activated protein kinase; antidiabetic effects |
ET-743 | Tetrahydroisoquinoline alkaloid | Undetermined | Complex structure; lack of specificity data | DNA alkylating agent; cytotoxicity |
SPA70 represents a substantial advancement due to its nanomolar potency and well-defined mechanism. Unlike sulforaphane and ketoconazole, SPA70 effectively blocked rifampicin-induced CYP3A4 expression in primary human hepatocytes at submicromolar concentrations without cytotoxicity. Structural studies illuminated the basis for its superiority: whereas ketoconazole incompletely occupies the human Pregnane X Receptor ligand-binding pocket, SPA70 engages key residues (Ser247, Gln285, His407) and disrupts activation function 2 helix stabilization. This distinct binding mode prevents the contraction of the ligand-binding pocket and subsequent coactivator recruitment [2] [5] [8].
The triazole scaffold of SPA70 enabled extensive structure-activity relationship exploration. Synthesis of 81 analogs revealed that minor modifications could dramatically alter functional activity. For example, replacing the para-methoxy group in Region B with chlorine converted SPA70 to an agonist (SJB7), while alkylation of the triazole ring modulated inverse agonist properties. This structure-activity relationship flexibility established SPA70 as a privileged scaffold for developing context-specific human Pregnane X Receptor modulators [5] [9].
CAS No.: 2437-23-2
CAS No.: 21420-58-6
CAS No.: 112484-85-2
CAS No.: 12712-72-0